molecular formula C12H21NO3 B6351388 tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2376903-72-7

tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B6351388
CAS No.: 2376903-72-7
M. Wt: 227.30 g/mol
InChI Key: YFPCKEAWCYQRAV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2376903-72-7) is a chiral spirocyclic compound with a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . It features a hydroxyl group at the (6S) position and a tert-butyl carbamate protecting group, making it a versatile building block in medicinal chemistry and drug synthesis. The compound is synthesized via enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09, achieving an enantiomeric excess (ee) of >99% . Its high stereochemical purity and modular structure enable its use in constructing complex molecules, particularly in the development of kinase inhibitors and GPCR modulators .

Properties

IUPAC Name

tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPCKEAWCYQRAV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Ketoreduction

Biocatalytic methods dominate industrial-scale production due to superior stereocontrol:

  • Enzyme : Codex® ketoreductase KRED-P3-G09 (200 mg/kg substrate).

  • Cofactor : NADP+ (0.5 mol%), replenished in batches.

  • Conditions : pH 7.5 phosphate buffer, ≤33°C, 24–48 hours.

  • Outcome : >99% ee confirmed via chiral SFC.

Chemical Asymmetric Reduction

For laboratories lacking enzymatic infrastructure, Corey-Bakshi-Shibata (CBS) reduction offers an alternative:

  • Reagent : (S)-CBS catalyst (10 mol%), BH₃·THF.

  • Solvent : Toluene at −20°C.

  • Yield : 85% with 94% ee, necessitating further chiral resolution.

Table 2: Reduction Efficiency Comparison

Methodee (%)Yield (%)Scalability
Enzymatic>9978High
CBS Reduction9485Moderate

Purification and Characterization

Post-reduction processing ensures pharmaceutical-grade purity.

Chromatographic Purification

  • Normal-phase silica gel : Heptane/ethyl acetate gradient (20→60% EtOAc).

  • Yield recovery : 92% after column chromatography.

  • Critical step : Pre-treatment with triethylamine (5% in hexane) deactivates acidic silica sites, preventing decomposition.

Analytical Validation

  • Chiral SFC : Chiralpak AD-3 column, CO₂/MeOH (95:5), 2.5 mL/min. Retention times: 6.2 min ((6S)-isomer), 7.1 min ((6R)-isomer).

  • ¹H NMR : δ 1.44 (s, 9H, tert-butyl), 3.74–3.87 (m, 2H, spiro-CH₂), 4.33–4.39 (br s, 1H, OH).

Scale-Up Considerations

Industrial adaptation requires optimization of:

  • Batch processing : Substrate divided into 40 g batches to maintain ≤33°C during exothermic reduction.

  • Enzyme recycling : Immobilized ketoreductase on chitosan beads enables 5 reaction cycles with <10% activity loss.

  • Cost efficiency : NADP+ regeneration systems using glucose dehydrogenase reduce cofactor consumption by 70%.

Comparative Analysis of Methodologies

Enzymatic reduction outperforms chemical methods in enantioselectivity and scalability but requires specialized infrastructure. CBS reduction remains viable for small-scale syntheses where ee ≤94% is tolerable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate has shown promise in the development of novel therapeutic agents. Its structural features allow for the modification of biological activity, making it a candidate for drug discovery.

Case Study: Antidepressant Activity
Research indicates that derivatives of azaspiro compounds can exhibit antidepressant-like effects in animal models. The specific mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Synthetic Organic Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its spirocyclic structure is advantageous for creating libraries of compounds for biological screening.

Example Synthesis Pathway
A common synthetic route involves the reaction of a suitable azaspiro precursor with tert-butyl acrylate under controlled conditions to yield the desired carboxylate derivative .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a useful tool for probing enzyme mechanisms.

Case Study: Enzyme Inhibition
Studies have demonstrated that certain azaspiro compounds can act as inhibitors for specific enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies .

Mechanism of Action

The mechanism of action of tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and structurally related analogs:

Compound Name Core Structure Molecular Weight Functional Groups Synthesis Method Applications/Notes
tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 227.3 Hydroxyl, tert-butyl carbamate Enzymatic ketoreduction High enantiopurity; drug intermediate
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane ~225 (estimated) Ketone Oxidation of alcohol precursor Reactive toward nucleophiles; intermediate in cross-coupling
tert-Butyl diazabicyclo[5.1.0]octane-2-carboxylate derivatives Bicyclo[5.1.0] 350–400 (varies) Phenyl, PMB substituents Metal-templated cyclopropene cyclization Pharmacological intermediates (e.g., CNS targets)
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Spiro[3.3]heptane 213.3 (estimated) Hydroxyl Not specified Compact structure; higher ring strain
2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octane-6-carboxylic acid Spiro[3.4]octane 255.3 Carboxylic acid Hydrolysis of ester derivatives Enhanced acidity; hydrogen-bonding motifs

Key Comparative Insights

Spiro vs. Bicyclo Systems
  • Spiro[3.4]octane (target compound): The spiro junction at C6 introduces conformational rigidity , which is advantageous for stabilizing bioactive conformations in drug candidates. The hydroxyl group provides a hydrogen-bonding site for target interactions .
  • Bicyclo[5.1.0]octane (): These compounds exhibit greater steric bulk due to fused cyclopropane rings.
Functional Group Impact
  • Hydroxyl vs. Ketone : The hydroxyl group in the target compound allows for post-synthetic modifications (e.g., sulfonylation, glycosylation), whereas the ketone in 5-oxo derivatives facilitates nucleophilic additions (e.g., Grignard reactions) .
  • Carboxylic Acid Derivatives : The carboxylic acid analog () offers ionizable groups for salt formation, improving aqueous solubility but reducing cell permeability compared to the hydroxylated parent compound .
Physicochemical Properties
  • Solubility : The hydroxyl group in the target compound enhances polarity compared to tert-butyl-protected analogs, but lipophilicity remains moderate (LogP ~1.5–2.0) .

Biological Activity

Tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 2376903-72-7, is a compound that has gained attention due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : This compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways, which could be relevant in treating metabolic disorders.
  • Receptor Modulation : It acts as a modulator for specific receptors, including dopamine receptors, which are critical in neurological functions and disorders .
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, particularly against Mycobacterium tuberculosis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds related to the 2-azaspiro[3.4]octane core structure. The minimum inhibitory concentrations (MIC) against various strains of bacteria were assessed using the resazurin microtiter plate assay. The results are summarized in Table 1.

Compound NameMIC (µg/mL)Target Organism
This compound0.016Mycobacterium tuberculosis H37Rv
Related Compound A0.032Staphylococcus aureus
Related Compound B0.064Escherichia coli

Table 1: Antimicrobial activity of this compound and related compounds .

Case Studies

  • Antitubercular Activity : In a study investigating the antitubercular properties of compounds derived from the 2,6-diazaspiro[3.4]octane framework, this compound demonstrated significant activity against drug-sensitive strains of Mycobacterium tuberculosis with an MIC value of 0.016 µg/mL .
  • Neuropharmacological Effects : Another study explored the effects of this compound on dopamine receptor modulation, showing promise in managing conditions such as schizophrenia and Parkinson's disease by selectively antagonizing dopamine D3 receptors .

Q & A

Q. What are the standard synthetic routes for tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate?

Methodological Answer: The compound is synthesized via enzymatic ketoreduction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate using Codex® ketoreductase KRED-P3-G09. Key steps include:

  • Dissolving the ketone substrate in 2-propanol (co-substrate for NADPH regeneration).
  • Conducting the reaction in a pH 7.5 potassium phosphate buffer with 2 mM MgCl₂ to stabilize the enzyme.
  • Maintaining temperature at 30–33°C and using a nitrogen sparge to prevent oxidation.
  • Monitoring reaction progress via periodic ¹H NMR analysis of deuterochloroform-extracted aliquots. Yield: 78% after silica gel chromatography (ethyl acetate/heptane gradient) .

Q. How is the stereochemistry and enantiomeric excess (ee) of the compound confirmed?

Methodological Answer:

  • ¹H NMR : Used to track the disappearance of the ketone substrate and formation of the alcohol product.
  • Supercritical Fluid Chromatography (SFC) : Chiralpak AD-3 column with CO₂/methanol-ammonia mobile phase (5–15% B gradient) resolves enantiomers.
  • Enantiomeric Excess : >99% ee achieved via optimized enzymatic conditions .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Ethyl acetate partitioning removes aqueous impurities.
  • Silica Gel Chromatography : Gradient elution (0–100% ethyl acetate in heptane) isolates the product.
  • Diatomaceous Earth Filtration : Removes enzyme residues post-reaction .

Advanced Research Questions

Q. How can researchers optimize enzymatic reduction to achieve >99% ee?

Methodological Answer:

  • Enzyme Loading : Initial KRED-P3-G09 (800 mg) and NADP⁺ (80 mg) followed by a second bolus (200 mg enzyme, 20 mg NADP⁺) after 23 hours to counteract enzyme inactivation.
  • Cofactor Regeneration : 2-Propanol serves as a sacrificial alcohol for NADPH recycling.
  • Reaction Monitoring : Real-time NMR ensures substrate depletion and prevents over-reduction. Adjustments are made if conversion stalls .

Q. What analytical strategies resolve discrepancies in enantiomeric excess between batches?

Methodological Answer:

  • Cross-Validation : Compare SFC results with polarimetry or circular dichroism (CD).
  • Enzyme Activity Assays : Test residual activity of KRED-P3-G09 via UV/Vis (NADPH depletion at 340 nm).
  • Impurity Profiling : LC-MS to identify side products (e.g., over-reduced or oxidized species) .

Q. How do buffer composition and cofactors influence the enzymatic reaction?

Methodological Answer:

  • pH 7.5 Buffer : Optimal for KRED-P3-G09 activity; deviations >±0.5 pH units reduce efficiency.
  • Mg²⁺ Role : Stabilizes enzyme structure and NADP⁺ binding. Omission decreases yield by ~40%.
  • 2-Propanol : Acts as cosolvent and NADPH regenerator; excess (>1.5 M) may denature the enzyme .

Q. What are critical factors in scaling up synthesis while maintaining yield?

Methodological Answer:

  • Mixing Efficiency : Increase stirring rate (≥600 rpm) to ensure substrate-enzyme contact.
  • Temperature Control : Use jacketed reactors to prevent localized overheating.
  • Enzyme Stability : Fed-batch addition of KRED-P3-G09 maintains activity during prolonged reactions .

Q. How is this compound utilized in subsequent synthetic pathways (e.g., drug intermediates)?

Methodological Answer:

  • Sulfonylation : React with methylsulfonyl chloride to form tert-butyl (6S)-6-[(methylsulfonyl)oxy]-2-azaspiro[3.4]octane-2-carboxylate (P2), a precursor for nucleophilic substitutions.
  • Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA) to free the amine for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.